molecular formula C10H13NO3S B3155938 Benzoic acid, 4-amino-2-methoxy-5-(methylthio)-, methyl ester CAS No. 81487-05-0

Benzoic acid, 4-amino-2-methoxy-5-(methylthio)-, methyl ester

Cat. No.: B3155938
CAS No.: 81487-05-0
M. Wt: 227.28 g/mol
InChI Key: JBSWWAHSDCKVTI-UHFFFAOYSA-N
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Description

Benzoic acid, 4-amino-2-methoxy-5-(methylthio)-, methyl ester is a chemical compound with the molecular formula C₁₂H₁₄N₂O₃S. It is a derivative of benzoic acid, featuring an amino group, a methoxy group, and a methylthio group on the benzene ring, with the carboxyl group esterified with methanol

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzoic acid as the starting material.

  • Functional Group Modifications:

  • Esterification: The final step involves esterifying the carboxyl group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where each step is carried out in separate reactors.

  • Catalysts and Solvents: Specific catalysts and solvents are used to optimize the reaction conditions and yield of the desired product.

  • Purification: The final product is purified through crystallization or distillation to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methylthio group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions can be performed to convert the nitro group to an amino group.

  • Substitution: Substitution reactions can occur at the benzene ring, involving the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Typical reducing agents include iron and hydrogen gas or tin chloride.

  • Substitution: Various electrophiles and nucleophiles are used, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones are common oxidation products.

  • Reduction Products: The primary reduction product is the corresponding amine.

  • Substitution Products: Substitution reactions can yield a variety of products, depending on the reagents used.

Mechanism of Action

Target of Action

Methyl 4-amino-2-methoxy-5-(methylthio)benzoate, also known as Benzoic acid, 4-amino-2-methoxy-5-(methylthio)-, methyl ester, is primarily associated with neurological research . It is suggested to interact with dopamine receptors , which play a crucial role in the regulation of mood, reward, and motor control.

Mode of Action

Given its association with dopamine receptors, it may influence theneurotransmission process . This could involve modulating the release, reuptake, or binding of dopamine to its receptors, thereby altering neuronal signaling.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with dopamine receptors and the subsequent alterations in neurotransmission . This could potentially influence various neurological functions, including mood regulation and motor control.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial agent and in the development of new drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Benzoic Acid, 4-Amino-2-Methoxy-5-(Methylthio)-: This compound is structurally similar but lacks the ester group.

  • Benzoic Acid, 4-Amino-2-Methoxy-: This compound has a methoxy group but lacks the methylthio group.

  • Benzoic Acid, 4-Amino-: This compound has an amino group but lacks both the methoxy and methylthio groups.

Uniqueness: The presence of both the methoxy and methylthio groups on the benzene ring, along with the esterification, makes this compound unique and potentially more reactive and versatile compared to its analogs.

Properties

IUPAC Name

methyl 4-amino-2-methoxy-5-methylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-13-8-5-7(11)9(15-3)4-6(8)10(12)14-2/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSWWAHSDCKVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243286
Record name Methyl 4-amino-2-methoxy-5-(methylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81487-05-0
Record name Methyl 4-amino-2-methoxy-5-(methylthio)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81487-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-2-methoxy-5-(methylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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